10-(2-Naphthyl)anthracene-9-boronic acid

描述

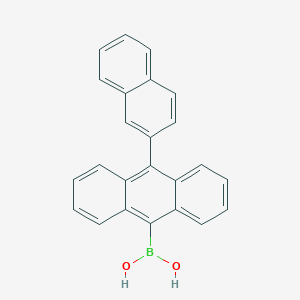

10-(2-Naphthyl)anthracene-9-boronic acid (CAS: 597554-03-5) is a boronic acid derivative featuring an anthracene core substituted with a 2-naphthyl group at the 10-position and a boronic acid moiety at the 9-position. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct extended π-conjugated systems for applications in organic electronics (e.g., OLEDs) and pharmaceuticals . Its molecular formula is C₂₈H₁₉BO₂, with a molecular weight of 398.27 g/mol. The 2-naphthyl substituent enhances steric bulk and electronic delocalization, influencing both reactivity and material properties .

属性

IUPAC Name |

(10-naphthalen-2-ylanthracen-9-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVDBZMVEURVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630472 | |

| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597554-03-5 | |

| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-Naphthyl)anthracene-9-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 10-(2-Naphthyl)anthracene-9-boronic acid can be synthesized through a multi-step process involving the following key steps:

Starting Materials: The synthesis begins with 9-bromo-10-(2-naphthyl)anthracene.

Lithiation: The bromo compound is treated with n-butyllithium (n-BuLi) to form the corresponding lithium intermediate.

Boronation: The lithium intermediate is then reacted with trimethyl borate (B(OCH3)3) to introduce the boronic acid group.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The process involves:

Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Temperature Control: Precise temperature control is maintained to optimize reaction rates and product formation.

化学反应分析

Types of Reactions: 10-(2-Naphthyl)anthracene-9-boronic acid undergoes various chemical reactions, including:

Suzuki Coupling Reactions: This is the most common reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the coupling reaction.

Solvents: Organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.

Major Products:

科学研究应用

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

10-(2-Naphthyl)anthracene-9-boronic acid is utilized in the fabrication of OLEDs due to its excellent photophysical properties. The compound exhibits high thermal stability and efficient charge transport, making it suitable for use as an emissive layer or a host material in OLED devices. Studies have shown that incorporating this boronic acid derivative can enhance the efficiency and brightness of OLEDs, contributing to the development of high-performance displays and lighting solutions .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as a building block for constructing donor-acceptor systems. Its ability to facilitate charge separation and transport is crucial for improving the overall efficiency of solar cells. Research indicates that devices incorporating this compound demonstrate enhanced power conversion efficiencies compared to those using conventional materials .

Medicinal Chemistry

Anticancer Activity

Boronic acids, including this compound, have been investigated for their potential in anticancer therapies. They function by inhibiting proteasomes, similar to the FDA-approved drug bortezomib. This mechanism is particularly relevant in treating multiple myeloma and other malignancies. Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Sensor Applications

The compound has also been explored for its role in sensor technology. Its boronic acid functionality allows it to selectively bind to diols, which can be exploited for the detection of glucose and other biomolecules. This property is particularly useful in developing biosensors for medical diagnostics .

Synthetic Applications

Suzuki Coupling Reactions

this compound is commonly used as a coupling agent in Suzuki-Miyaura reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. Its effectiveness in these reactions has made it a staple in organic synthesis, particularly in the pharmaceutical industry for creating diverse chemical libraries .

Case Studies

作用机制

The primary mechanism of action for 10-(2-Naphthyl)anthracene-9-boronic acid involves its role as a boronic acid reagent in Suzuki coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process forms a new carbon-carbon bond, resulting in the formation of biaryl compounds .

相似化合物的比较

Structural and Substituent Variations

10-Phenylanthracene-9-boronic Acid (CAS: 334658-75-2)

- Structure : Anthracene with a phenyl group at C10 and boronic acid at C7.

- Molecular Formula : C₂₀H₁₅BO₂; MW : 322.15 g/mol.

- Key Differences: The phenyl group is less bulky than 2-naphthyl, reducing steric hindrance during cross-coupling reactions. Lower molecular weight and simpler structure may improve solubility in polar solvents like methanol .

10-(1-Naphthyl)anthracene-9-boronic Acid (CAS: 400607-46-7)

- Structure : 1-Naphthyl substituent at C10.

- Molecular Formula : C₂₄H₁₇BO₂; MW : 348.21 g/mol.

- Key Differences :

- Steric Effects : 1-Naphthyl has a more linear geometry than 2-naphthyl, leading to distinct packing in solid-state structures.

- Electronic Effects : The peri-hydrogens in 1-naphthyl may cause steric clashes, reducing conjugation efficiency compared to 2-naphthyl derivatives .

- Physical Properties : Density = 1.30 g/mL; predicted boiling point = 574.2°C .

9,10-Di(β-naphthyl)anthracene-2-boronic Acid

- Structure : Anthracene with β-naphthyl groups at C9 and C10 and boronic acid at C2.

- Synthetic Yield : 76.8% under optimized conditions (t-BuLi, −78°C) .

- Key Differences :

Physical and Spectral Properties

Melting Points and Solubility

- 10-Phenylanthracene-9-boronic acid: Soluble in methanol, facilitating purification .

Spectroscopic Data

生物活性

10-(2-Naphthyl)anthracene-9-boronic acid (C24H17BO2) is a boronic acid derivative known for its unique structural properties and potential biological applications. This compound has garnered attention in various fields, particularly in organic synthesis and biological studies, due to its ability to interact with specific biomolecules and influence biological pathways.

Chemical Structure and Properties

- Molecular Formula : C24H17BO2

- Molecular Weight : 348.21 g/mol

- CAS Number : 597554-03-5

- IUPAC Name : (10-naphthalen-2-yl)anthracen-9-ylboronic acid

- InChI Key : ASQXKNXJNDLXQV-UHFFFAOYSA-N

The compound features a boronic acid functional group, which is crucial for its reactivity and interactions with biological targets. Its structure allows it to participate in various chemical reactions, including those relevant to medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biomolecules such as sugars and nucleotides. This property enables the compound to act as a molecular probe or sensor in biological systems. The mechanism involves:

- Binding to Biomolecules : The boron atom can interact with hydroxyl groups in biomolecules, facilitating the formation of stable complexes.

- Influencing Enzyme Activity : By binding to specific enzymes or receptors, the compound can modulate their activity, potentially leading to therapeutic effects or insights into biological pathways.

Case Studies and Research Findings

-

Fluorescent Sensor Development :

Research has demonstrated that anthracene-based boronic acids, including this compound, can be utilized in the design of fluorescent sensors for detecting saccharides and other diols. These sensors exploit the fluorescence properties of the anthracene moiety, which can be quenched or enhanced upon binding with target molecules . -

Anticancer Activity :

A study explored the potential anticancer properties of boronic acids, including this compound, highlighting their ability to inhibit tumor growth by targeting specific cancer-related pathways. The boron atom's unique electronic properties were shown to play a role in disrupting cellular processes that favor cancer cell proliferation . -

Biological Pathway Regulation :

Another research article focused on the role of boronic acids in regulating biological pathways related to metabolic processes. The study indicated that compounds like this compound could affect enzyme kinetics and cellular signaling pathways by acting as competitive inhibitors or activators .

Comparative Analysis

| Property | This compound | Other Boronic Acids |

|---|---|---|

| Molecular Weight | 348.21 g/mol | Varies (e.g., phenylboronic acid ~ 137 g/mol) |

| Binding Affinity | High for diols | Varies; typically lower |

| Fluorescence | Strong emission properties | Depends on structure |

| Biological Applications | Sensors, anticancer agents | Drug development, diagnostics |

常见问题

Q. What are the key considerations for optimizing the synthesis of 10-(2-Naphthyl)anthracene-9-boronic acid?

Methodological Answer: Synthesis optimization requires careful selection of catalysts, solvents, and purification techniques. For example, in analogous anthracene derivatives (e.g., 9-[N-phthalimido(methyl)]-10-[N-dipicolylamino(methyl)]anthracene), anhydrous DCM and diisopropylethylamine (DIPEA) were used as a base under inert argon atmospheres to minimize side reactions . Column chromatography (silica gel, gradient elution from DCM/petroleum ether to MeOH/DCM) is critical for isolating the target compound from unreacted intermediates or by-products. TLC monitoring (10% MeOH/DCM) ensures reaction progression .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer: H-NMR analysis is essential for verifying substituent positions. For example, in 9-[N-amino(methyl)]-10-[N-DPA(methyl)]anthracene, distinct doublets (e.g., δ 8.63 ppm, J = 8.9 Hz) and aromatic multiplet patterns (δ 7.53–7.58 ppm) confirm anthracene core substitution, while singlet peaks (e.g., δ 5.81 ppm) indicate methylene bridge formation . Integration ratios and coupling constants must align with expected proton environments.

Q. What physicochemical properties (e.g., solubility, LogP) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Key properties include:

- LogP : A calculated LogP of ~2.65 (similar to anthracene derivatives) suggests moderate hydrophobicity, favoring organic solvents like THF or DCM for Suzuki-Miyaura reactions .

- tPSA (Topological Polar Surface Area) : A tPSA of ~149.2 Ų (for related boronic acids) indicates limited membrane permeability, requiring optimized reaction conditions for aqueous-phase coupling .

- Solubility : Low water solubility necessitates the use of co-solvents (e.g., DMSO:water mixtures) to enhance reactivity with hydrophilic partners.

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of particulates .

- Emergency Measures : In case of eye contact, flush with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent boronic acid degradation .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and theoretical spectral data during synthesis?

Methodological Answer: Discrepancies (e.g., unexpected H-NMR peaks) may arise from by-products or isomerization. For example, in the synthesis of 9-bromomethyl-10-[N-phthalimido(methyl)]anthracene, mismatched spectral data were resolved via high-resolution mass spectrometry (HRMS) and C-NMR to identify residual phthalimide impurities . Computational validation using DFT methods (e.g., B3LYP/6-31G*) can predict NMR shifts and compare them to experimental data .

Q. What strategies mitigate crystallographic data inconsistencies in boronic acid derivatives?

Methodological Answer: Crystallographic refinement parameters (e.g., ) must be optimized to resolve disorder in aromatic systems. For chlorine-substituted dihydro-9-aza-10-boraanthracenes, synchrotron X-ray diffraction with low-temperature data collection (100 K) improved resolution of boronic acid group geometry .

Q. How can computational modeling predict the compound’s performance in optoelectronic applications?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Becke’s three-parameter hybrid functional) can simulate HOMO-LUMO gaps and charge-transfer properties. For anthracene-based sensors, TD-DFT models at the M06-2X/cc-pVDZ level accurately predict absorption maxima shifts upon analyte binding (e.g., ATP recognition) .

Q. What challenges arise in designing selective chemosensors using this compound?

Methodological Answer: Selectivity for anions (e.g., ATP vs. ADP) requires tuning the electronic environment of the boronic acid group. In Zn(II)-dipicolylamine complexes, steric hindrance from the naphthyl group reduces non-specific binding. Competitive titration assays (e.g., fluorescence quenching with varying phosphate concentrations) validate selectivity .

Q. How does long-term storage affect the compound’s stability, and how can degradation be monitored?

Methodological Answer: Prolonged storage may lead to boronic acid oxidation or hydrolysis. Stability can be assessed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。